molecular formula C18H38BrN B8237918 Oleylammonium bromide

Oleylammonium bromide

Cat. No.: B8237918
M. Wt: 348.4 g/mol
InChI Key: BUMIZIPMPLOMLF-KVVVOXFISA-N
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Description

Oleylammonium bromide (C18H38BrN, MW 348.4 g/mol) is an organic ammonium salt recognized for its critical role as a surface ligand and structure-directing agent in materials science, particularly in the synthesis of low-dimensional metal halide perovskites . Its amphiphilic nature, featuring a long hydrophobic oleyl chain (C18) and a cationic ammonium head group, allows it to stabilize nanocrystals and modulate their growth . In perovskite research, it is indispensable for forming both 2D Ruddlesden-Popper phases (e.g., [R-NH3]2PbBr4 or [R-NH3]2SnBr4) and 3D nanostructures (e.g., CsPbBr3 or CsSnBr3) . The compound acts by participating in an acid-base reaction with carboxylates like oleate, facilitating the solubilization of metal salts, and its ammonium moiety integrates into the perovskite crystal lattice, passivating surface defects and providing steric stabilization to prevent aggregation . This robust surface interaction is key to achieving high-quality nanocrystals with enhanced optical properties and stability . Beyond perovskite applications, this compound has been investigated for its antimicrobial properties, showing efficacy against Gram-positive and Gram-negative bacteria through a mechanism believed to involve the disruption of bacterial cell membranes [citation:]. Disclaimer: This product is intended for research use only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

[(Z)-octadec-9-enyl]azanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMIZIPMPLOMLF-KVVVOXFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC[NH3+].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC[NH3+].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Base Neutralization in Ethanol

The most common approach involves neutralizing oleylamine (C₁₈H₃₅NH₂) with hydrobromic acid (HBr) in ethanol. Key steps include:

  • Cooling Phase : Oleylamine is dissolved in ethanol and cooled to 0–5°C using an ice-water bath to mitigate exothermic heat.

  • Acid Addition : HBr (48% aqueous or gaseous) is added dropwise under vigorous stirring. The molar ratio of HBr to oleylamine is typically 1:1 to ensure complete protonation.

  • Reaction Completion : The mixture is stirred under inert gas (N₂ or Ar) for 12–24 hours to prevent oxidation.

Critical Parameters :

  • Temperature control (<10°C) prevents side reactions and ensures high yield.

  • Anhydrous conditions minimize hydrolysis of HBr.

Equation :
C18H35NH2+HBrC18H35NH3+Br\text{C}_{18}\text{H}_{35}\text{NH}_2 + \text{HBr} \rightarrow \text{C}_{18}\text{H}_{35}\text{NH}_3^+ \text{Br}^-

Solvent-Free Synthesis with Ethyl Acetate

Alternative protocols replace ethanol with ethyl acetate to simplify purification:

  • Mixing Reactants : Oleylamine and ethyl acetate are combined in a 1:3 volumetric ratio.

  • Acid Introduction : HBr is added at 0°C, followed by argon purging to eliminate moisture.

  • Precipitation : The product precipitates as a white solid after 12 hours, bypassing solvent evaporation.

Advantages :

  • Ethyl acetate’s low polarity facilitates crude product isolation.

  • Reduced solvent residues enhance purity for nanocrystal applications.

Purification Techniques

Centrifugation and Recrystallization

Post-reaction, the crude product is purified via:

  • Centrifugation : At 7,000–10,000 rpm for 5–10 minutes to remove unreacted HBr and oleylamine.

  • Recrystallization : The pellet is washed with cold ethyl acetate or diethyl ether to eliminate organic byproducts.

Yield Optimization :

  • Triple washing cycles achieve >95% purity.

  • Vacuum drying at 40°C for 12 hours removes residual solvents.

Industrial-Scale Production

While lab methods focus on batch synthesis, industrial processes emphasize:

  • Continuous Flow Reactors : Enable large-scale HBr addition with precise temperature control.

  • In-Line Filtration : Automated centrifugation reduces processing time.

Challenges :

  • Scalability requires rigorous moisture control to prevent HBr volatilization.

  • Cost-effective recovery of ethyl acetate is critical for economic viability.

Analytical Validation of Synthesis Success

Spectroscopic Confirmation

  • ¹H NMR : Resonances at δ 5.3–5.4 ppm (vinyl protons) and δ 3.1–3.3 ppm (ammonium protons) confirm structure.

  • FT-IR : N–H stretching (3,100–3,300 cm⁻¹) and Br⁻ counterion signatures (600–800 cm⁻¹).

Purity Assessment

ParameterTarget SpecificationMethod
Moisture Content<0.5%Karl Fischer Titration
Halide Impurities<0.1% Cl⁻, I⁻Ion Chromatography
Free OleylamineUndetectable (<0.01%)Titration with HCl

Applications in Nanocrystal Synthesis

Oleylammonium bromide’s role extends beyond its synthesis:

  • Perovskite Stabilization : Binds to Pb²⁺ or Sn²⁺ sites, suppressing surface defects in CsPbBr₃ nanocrystals.

  • Anion Exchange : Facilitates Br⁻ → Cl⁻/I⁻ substitution in hybrid perovskites.

Case Study :
In CsPbBr₃ nanocube synthesis, this compound reduces Ostwald ripening by saturating Pb²⁺ vacancies, achieving narrow emission linewidths (<20 nm) .

Chemical Reactions Analysis

Types of Reactions: Oleylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion-exchange reactions, where the bromide ion is replaced by other anions.

Common Reagents and Conditions:

    Substitution Reactions: this compound can react with various nucleophiles such as hydroxide ions, chloride ions, or iodide ions to form the corresponding oleylammonium salts.

    Ion-Exchange Reactions: This compound can undergo ion-exchange reactions with other halide salts under mild conditions, typically in an aqueous or organic solvent.

Major Products: The major products formed from these reactions are the corresponding oleylammonium salts, such as oleylammonium chloride, oleylammonium iodide, and oleylammonium hydroxide.

Scientific Research Applications

Chemical Properties and Structure

Oleylammonium bromide consists of an oleyl group (C18H37) attached to a quaternary ammonium ion, with bromide as the counterion. Its chemical formula is C18H38BrN, and it exhibits amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic environments. This characteristic is crucial for its applications in nanomaterial synthesis and stabilization.

Nanomaterial Synthesis

This compound is extensively used as a stabilizing agent in the synthesis of perovskite nanocrystals. These nanocrystals are known for their exceptional optical and electronic properties, making them suitable for applications in photovoltaics and light-emitting diodes (LEDs).

  • Mechanism of Action : The long-chain oleyl group provides steric stabilization, preventing aggregation, while the ammonium ion enhances the stability and optical properties of the nanocrystals .
ApplicationDescription
Perovskite NanocrystalsUsed to stabilize and enhance optical properties for solar cells and LEDs.
Ion-Exchange ReactionsParticipates in ion-exchange reactions with metal halides to form metal halide perovskites.

Biological Applications

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. This property suggests potential applications in medical and agricultural settings.

  • Antimicrobial Activity : Studies show minimum inhibitory concentrations (MIC) of 50 µg/mL against Gram-positive bacteria and 100 µg/mL against Gram-negative bacteria.
Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive50 µg/mL
Gram-negative100 µg/mL

Medical Applications

This compound-based nanomaterials are being explored for their potential in drug delivery systems and medical diagnostics. In vitro studies have shown that these materials can enhance the effects of conventional chemotherapeutics, suggesting their use in combination therapies for cancer treatment.

  • Case Study : In breast cancer cell lines, this compound not only inhibited cell proliferation but also enhanced the efficacy of doxorubicin, indicating a synergistic effect that could improve therapeutic outcomes.

Mechanism of Action

The mechanism by which oleylammonium bromide exerts its effects is primarily through its surfactant properties. The long hydrophobic tail of the oleyl group interacts with hydrophobic surfaces, while the hydrophilic ammonium head interacts with water or other polar solvents. This dual interaction allows this compound to stabilize emulsions, disperse nanoparticles, and facilitate ion-exchange reactions. The molecular targets and pathways involved include the stabilization of colloidal systems and the enhancement of interfacial interactions.

Comparison with Similar Compounds

Other Ammonium Bromide Salts

OLAmBr is compared with structurally analogous quaternary ammonium bromides (Table 1):

Compound Structure Chain Length Role in NC Synthesis Key Properties References
Oleylammonium bromide $ \text{C}{18}\text{H}{35}\text{NH}_3^+ \text{Br}^- $ C18 Ligand + Br⁻ source; stabilizes perovskite phases High PLQY (90%), dynamic binding, Br⁻ vacancy passivation
Tetraethylammonium bromide $ (\text{C}2\text{H}5)_4\text{N}^+ \text{Br}^- $ C2 Electrolyte additive; limited NC stabilization Short chain reduces steric stabilization; lower thermal stability
Octyltrimethylammonium bromide $ \text{C}8\text{H}{17}\text{N}(\text{CH}3)3^+ \text{Br}^- $ C8 Surfactant; phase-transfer agent Moderate chain length improves solubility but weaker binding than OLAmBr
(5-Bromopentyl)trimethylammonium bromide $ \text{C}5\text{H}{10}\text{Br}(\text{CH}3)3\text{N}^+ \text{Br}^- $ C5 Crosslinking agent; limited NC applications Bromine in alkyl chain introduces steric hindrance; lower halide contribution

Key Insights :

  • Chain Length : Longer alkyl chains (e.g., C18 in OLAmBr) provide superior steric stabilization and surface coverage, critical for NC stability .
  • Halide Contribution : OLAmBr’s bromide ions directly integrate into perovskite lattices, unlike bromine in (5-bromopentyl)trimethylammonium bromide, which remains inert .

This compound vs. Oleic Acid/Oleylamine

OLAmBr outperforms oleic acid (OA) and oleylamine (OAm) in NC stabilization (Table 2):

Property OLAmBr Oleic Acid (OA) Oleylamine (OAm)
Binding Mechanism Electrostatic (NH₃⁺ to Br⁻) Covalent (COO⁻ to Pb²⁺) Coordinate (NH₂ to Pb²⁺)
PLQY Enhancement Up to 90% (CsPbBr₃ NCs) <5% (requires OAm co-ligand) ~50% (synergistic with OA)
Acid-Base Dynamics Reversible NH₃⁺/NH₂ equilibrium Static deprotonation (COO⁻) Protonation to NH₃⁺ in presence of HBr
Stability High (prevents 2D→3D phase transition) Moderate (prone to ligand desorption) Low (requires OA for stability)

Key Insights :

  • OLAmBr’s ammonium group ($ \text{NH}_3^+ $) forms stronger electrostatic interactions with halides than OA’s carboxylate or OAm’s amine, reducing surface defects .
  • PLQYs drop to 0.05% in ligand-free CsPbBr₃ NCs but recover to 90% with OLAmBr, highlighting its defect-passivation efficacy .

Halide Variation: OLAmBr vs. Oleylammonium Fluoride (OLAmF)

OLAmBr and OLAmF differ in halide-driven passivation (Table 3):

Property OLAmBr OLAmF
Halide Role Br⁻ fills vacancies in CsPbBr₃ F⁻ fills vacancies; stronger H-bonding
PLQY 90% Near-unity (98%)
Stability Moderate (sensitive to humidity) High (resists heat/light)
Phase Control Stabilizes 3D perovskite Prevents 2D→3D transformation

Key Insights :

  • OLAmF’s fluoride ions form stronger hydrogen bonds with ammonium cations, enhancing NC stability against environmental stressors .
  • OLAmBr remains preferred for bromide-rich perovskites due to halide compatibility, while OLAmF excels in niche applications requiring ultra-high PLQYs .

Thermodynamic and Optical Properties

Isothermal titration calorimetry (ITC) and absorption studies reveal OLAmBr’s unique behavior (Table 4):

Parameter OLAmBr (0–6 eq. Br⁻) OLAmBr (>6 eq. Br⁻)
Reaction Enthalpy -30 kJ/mol (exothermic) -5 kJ/mol (weakly exothermic)
Absorption Peak 295–300 nm 313 nm (saturation at 30 eq.)
Complex Formation PbBr₃⁻ species Higher-order PbBr₄²⁻/PbBr₅³⁻

Key Insights :

  • Initial Br⁻ addition triggers exothermic PbBr₃⁻ complexation, while excess Br⁻ leads to weaker interactions, saturating at 313 nm absorption .

Q & A

Basic Research Questions

Q. What experimental methods are used to quantify the bound fraction of oleylammonium bromide ligands on perovskite nanocrystal surfaces?

  • Methodological Answer: The bound fraction of this compound ligands can be determined using diffusion coefficient analysis from dynamic light scattering (DLS) and nuclear magnetic resonance (^1H NMR). The diffusion coefficient of free ligands (D1D_1) and bound ligands (D2D_2) is calculated using the Einstein-Stokes equation. The observed diffusion coefficient (DD) is a weighted average, and the bound fraction (xx) is derived via x=D1DD1D2x = \frac{D_1 - D}{D_1 - D_2} . For example, D1=361 μm2/sD_1 = 361\ \mu m^2/s (free ligands) and D2=60 μm2/sD_2 = 60\ \mu m^2/s (bound ligands) yield a bound fraction of 65% in CsPbBr3 nanocrystals. ^1H NMR further quantifies total ligand concentration (e.g., 3.3 mM total, 2.15 mM bound) and ligand density (2.3 ligands/nm²), corroborating theoretical surface passivation limits (2.9 ligands/nm²) .

Q. How does this compound influence the colloidal stability and photoluminescence of perovskite nanocrystals?

  • Methodological Answer: this compound acts as a dynamic ligand, balancing surface passivation and exchange kinetics. Its protonated state (evidenced by ^1H NMR chemical shifts) stabilizes nanocrystals by neutralizing surface charges, preventing aggregation. However, rapid ligand desorption in polar solvents reduces colloidal stability. Bright photoluminescence (e.g., green emission in CsPbBr3) correlates with near-complete surface passivation, as confirmed by ligand density calculations matching theoretical values .

Advanced Research Questions

Q. How can post-synthetic ligand exchange with alkylammonium bromides enhance the photoluminescence quantum yield (PLQY) of perovskite nanocrystals?

  • Methodological Answer: Post-synthetic treatment with alkylammonium bromides (e.g., C12NH3Br, C16NH3Br) passivates surface defects. For CsPbBr3 nanocrystals, adding C12NH3Br in isopropanol increases PLQY from 69% to >90% by replacing loosely bound this compound with stronger-binding ligands. The optimal ligand chain length balances steric effects and binding affinity: shorter chains (C8NH3Br) reduce stability, while longer chains (C16NH3Br) hinder ligand mobility. PLQY enhancement is monitored via fluorescence spectroscopy, with quenching at high ligand concentrations due to solvent-induced aggregation .

Q. What mechanistic insights does isothermal titration calorimetry (ITC) provide about this compound interactions with lead bromide precursors?

  • Methodological Answer: ITC measures enthalpy changes during ligand binding. Initial exothermic peaks (-30 kJ/mol) indicate strong this compound-PbBr2 interactions, forming complexes like PbBr3⁻. Beyond 6 equivalents of bromide, the enthalpy stabilizes (-5 kJ/mol), suggesting saturation of coordination sites. Optical absorption shifts (250 nm → 313 nm) correlate with ITC data, revealing two reaction phases: (1) rapid complexation and (2) equilibrium stabilization. This dual-phase behavior informs precursor stoichiometry optimization in synthesis protocols .

Q. How do contradictions arise between experimental and theoretical ligand density values, and how are they resolved?

  • Methodological Answer: Discrepancies (e.g., 2.3 ligands/nm² experimental vs. 2.9 ligands/nm² theoretical) arise from ligand mobility and incomplete surface coverage. NMR and DLS data account for dynamic exchange, where ligands transiently desorb, creating "holes" in passivation. Advanced models incorporating ligand exchange kinetics (e.g., pseudo-first-order rate constants) reconcile these differences. For example, time-resolved fluorescence quenching experiments quantify ligand residence times, validating theoretical predictions .

Q. What role does this compound play in the anisotropic growth of perovskite nanowires and nanoplatelets?

  • Methodological Answer: this compound regulates crystal facet growth by selectively binding to high-energy surfaces. In CsPbBr3 synthesis, excess bromide ions (from this compound) promote 1D nanowire growth by stabilizing {110} facets. Ligand concentration gradients (controlled via injection rates) further tune morphology: low concentrations favor 2D nanoplatelets, while high concentrations yield 3D nanocubes. Scanning electron microscopy (SEM) and X-ray diffraction (XRD) track facet-specific growth dynamics .

Data Analysis and Contradiction Resolution

Q. How can researchers resolve conflicting reports on the efficacy of this compound in surface passivation?

  • Methodological Answer: Contradictions often stem from synthesis conditions (e.g., solvent polarity, temperature). For example, this compound shows poor PLQY enhancement in post-synthetic treatments with polar solvents (e.g., isopropanol) due to ligand desorption. In contrast, nonpolar solvents (e.g., hexane) retain ligand binding, improving stability. Cross-study comparisons must normalize for solvent effects, precursor ratios, and purification methods. Meta-analyses using datasets from controlled experiments (e.g., fixed ligand:nanocrystal ratios) clarify optimal conditions .

Q. What advanced characterization techniques validate the dynamic ligand exchange hypothesis?

  • Methodological Answer: Fourier-transform infrared spectroscopy (FTIR) and ^1H NMR in deuterated solvents track ligand binding modes. For this compound, broadening of α/β proton resonances in NMR confirms fast exchange between free and bound states. Diffusion-ordered spectroscopy (DOSY) further differentiates free/bound populations. Additionally, grazing-incidence X-ray scattering (GIXS) maps ligand shell thickness, correlating with stability assays under thermal/optical stress .

Tables for Key Parameters

Parameter Value Technique Reference
Bound ligand fraction65%DLS + ^1H NMR
Ligand density (CsPbBr3)2.3 ligands/nm² (exp.)NMR + theoretical model
PLQY enhancement (C12NH3Br)69% → >90%Fluorescence spectroscopy
ITC enthalpy (initial phase)-30 kJ/molIsothermal titration

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oleylammonium bromide
Reactant of Route 2
Oleylammonium bromide

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